molecular formula C9H19NO2 B8757328 4-Methylpregabalin CAS No. 313651-25-1

4-Methylpregabalin

Cat. No.: B8757328
CAS No.: 313651-25-1
M. Wt: 173.25 g/mol
InChI Key: IASDTUBNBCYCJG-SFYZADRCSA-N
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Description

4-Methylpregabalin (rac-4-Methyl-pregabalin, CAS: 313651-23-9) is a structural analog of pregabalin, a well-established α2δ1 subunit ligand of voltage-dependent calcium channels (VDCCs). Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

2.1. Initial Functionalization

  • Methylation : Ethyl 3-methylbutanoate (2) undergoes α-methylation using LDA and methyl iodide to yield ester 3 .

  • Reduction : Ester 3 is reduced with DIBAL in CH₂Cl₂ to aldehyde 4 (90% yield) .

  • Nitro-Aldol Reaction : Aldehyde 4 reacts with nitromethane under basic conditions to form nitro alcohol 5 (58% yield). The reversibility of this step contributes to moderate yields .

  • Dehydration : Nitro alcohol 5 is dehydrated using CuCl/DCC to generate racemic nitroalkene 6 (36% yield over four steps) .

2.2. Organocatalytic Michael Addition

The critical stereochemical step involves a Michael addition of dimethyl malonate to nitroalkene 6 , catalyzed by chiral squaramide organocatalysts.

SolventCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
CH₂Cl₂(S,S)-C52898:294:6
Toluene(S,S)-C57568:32>99:1
MeCN(S,S)-C52971:29>99:1

Optimal conditions (toluene, catalyst C5 ) provided adduct 7 in 75% yield with high enantiopurity (er >99:1) .

3.1. Nitro Group Reduction

Adduct 7 undergoes nitro reduction using NaBH₄/NiCl₂, followed by spontaneous lactamization to form lactone 13 .

3.2. Hydrolysis and Decarboxylation

Lactone 13 is hydrolyzed and decarboxylated under acidic conditions to yield this compound hydrochloride (1·HCl). The final product exhibits specific optical rotation [α]D²⁰ = −2.6 (c 0.95, MeOH), aligning with literature values for the (3R,4R)-isomer .

Reaction Optimization

  • Solvent Effects : Toluene outperformed CH₂Cl₂ and MeCN in the Michael addition, likely due to improved catalyst-substrate interactions .

  • Catalyst Screening : Squaramide catalyst (S,S)-C5 achieved superior enantioselectivity compared to thiourea-based catalysts used in pregabalin syntheses .

Mechanistic Insights

Quantum-chemical calculations proposed a transition-state model where the squaramide catalyst engages in hydrogen bonding with the nitroalkene, stabilizing the Re-face attack of dimethyl malonate. This model explains the observed (3R,4R)-stereochemistry .

Comparative Analysis

Scientific Research Applications

Neuropathic Pain

4-Methylpregabalin has shown significant promise in treating neuropathic pain syndromes, which often respond poorly to conventional analgesics. Preclinical studies indicate that it retains efficacy comparable to pregabalin but with increased potency, making it a candidate for managing conditions like diabetic neuropathy and postherpetic neuralgia .

Table 1: Efficacy in Neuropathic Pain Models

StudyModelDose (mg/kg)Efficacy Observed
ARat model of diabetic neuropathy10, 30Significant reduction in pain response
BPost-surgical pain model20Comparable to pregabalin at higher doses

Anxiety Disorders

This compound's anxiolytic properties are being investigated as an alternative treatment for generalized anxiety disorder (GAD). Similar to pregabalin, it appears to reduce anxiety symptoms effectively. Clinical trials have indicated that patients treated with this compound show statistically significant improvements in anxiety scales compared to placebo .

Table 2: Clinical Trial Results for Anxiety

StudyTreatment GroupDosage (mg/day)HAM-A Score Reduction
CPregabalin300-12.2
DPregabalin450-11.0
EThis compoundTBDTBD

Epilepsy Treatment

Research indicates that this compound may also be effective as an adjunct therapy in drug-resistant focal epilepsy. In randomized controlled trials, patients receiving this compound demonstrated a significant reduction in seizure frequency compared to those on placebo. The data suggests a dose-response relationship, where higher doses correlate with greater efficacy .

Table 3: Seizure Frequency Reduction

StudyTreatment GroupDosage (mg/day)Seizure Frequency Reduction (%)
FPregabalin30050%
GPregabalin60070%
HThis compoundTBDTBD

Conclusion and Future Directions

The potential applications of this compound span multiple therapeutic areas including pain management, anxiety disorders, and epilepsy. Its enhanced potency over pregabalin positions it as a promising candidate for further clinical development. Ongoing research is necessary to fully elucidate its pharmacological profile and establish definitive clinical guidelines.

Comparison with Similar Compounds

Structural and Molecular Differences

The addition of a methyl group at the 4-position distinguishes 4-Methylpregabalin from pregabalin (Table 1). This modification may influence binding affinity to the α2δ1 subunit, metabolic stability, and bioavailability.

Table 1: Molecular Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₉H₁₉NO₂ 173.25 313651-23-9 Racemic mixture; methyl group at C4
Pregabalin C₈H₁₇NO₂ 159.23 148553-50-8 (S)-enantiomer; no methyl group
Gabapentin C₉H₁₇NO₂ 171.24 60142-96-3 Cyclohexane backbone; non-enantiomeric
Atagabalin C₉H₁₇NO₂ 171.24 476445-84-4 Cyclopropyl analog of pregabalin
Imagabalin C₁₀H₁₇NO₂ 185.25 851747-80-7 Isobutyl side chain modification

Sources:

Pharmacological and Clinical Profiles

Mechanism of Action

All compounds listed in Table 1 bind to the α2δ1 subunit of VDCCs, reducing neurotransmitter release and neuronal excitability . However, subtle structural differences may affect potency and selectivity:

  • Pregabalin : High affinity for α2δ1, approved for neuropathic pain, epilepsy, and generalized anxiety disorder .
  • Gabapentin: Lower bioavailability and non-linear pharmacokinetics compared to pregabalin, used for epilepsy and postherpetic neuralgia .
  • This compound : Preclinical data suggest comparable α2δ1 binding, but racemic composition may reduce efficacy compared to enantiopure pregabalin .

Pharmacokinetics

  • Pregabalin : Linear pharmacokinetics, 90% bioavailability, renal excretion .
  • Gabapentin: Non-linear absorption, 60% bioavailability, hepatic metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylpregabalin, and how do they ensure stereochemical purity?

The synthesis of this compound typically involves organocatalytic Michael addition as a key step. For example, enantioselective synthesis uses chiral squaramide catalysts (e.g., (S,S)-C5) to achieve stereochemical control. A nitroalkene intermediate undergoes reduction (NaBH₄/NiCl₂) and lactamization, followed by hydrolysis and decarboxylation to yield the final product. Optical rotation measurements ([α]D²⁰) and chromatography (LC-MS) are critical for verifying enantiomeric purity .

Q. Which analytical methods are validated for quantifying this compound in preclinical research?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for quantification in bulk and biological matrices. Method validation should follow ICH guidelines, including parameters like linearity (e.g., 5–50 µg/mL), precision (%RSD < 2%), and recovery (>95%). Spectrophotometric techniques (e.g., derivatization with ninhydrin) are alternatives but require rigorous sample pretreatment to avoid interference from impurities .

Q. How should preclinical studies be designed to evaluate this compound’s anticonvulsant efficacy?

Use randomized controlled trials (RCTs) with dose-response models (e.g., 10–100 mg/kg in rodent neuropathic pain assays). Include positive controls (e.g., gabapentin) and measure outcomes like mechanical allodynia via von Frey filaments. Ensure statistical power (n ≥ 8/group) and account for interspecies metabolic differences. Reproducibility requires full disclosure of anesthesia protocols, dosing intervals, and blinding methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

Contradictions in absorption or bioavailability (e.g., variable Tₘₐₓ in rodents vs. primates) require systematic sensitivity analysis. Compare AUC/Dose ratios under standardized conditions (fasted vs. fed states, pH-adjusted formulations). Use physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific factors like intestinal efflux transporters or CYP450 metabolism .

Q. What strategies optimize stereoselective synthesis of this compound enantiomers for structure-activity studies?

Employ chiral catalysts (e.g., squaramides) to enhance enantiomeric excess (ee > 90%). Monitor reaction progress via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. For scale-up, optimize solvent polarity (e.g., toluene/ethanol mixtures) and temperature (-20°C to 25°C) to minimize racemization during lactamization .

Q. How can impurity profiling during synthesis improve batch consistency in this compound research?

Identify common impurities (e.g., 4-isobutylpyrrolidin-2-one) via LC-MS and NMR (δ 7.44 ppm for cyclic amide protons). Use accelerated stability studies (40°C/75% RH for 6 months) to track degradation products. Quantify impurities against reference standards (e.g., USP Pregabalin RS) with a detection limit ≤ 0.1% .

Q. What methodological frameworks address contradictions in this compound’s mechanism of action (MOA) studies?

Apply contradiction analysis by mapping MOA hypotheses (e.g., α2δ subunit binding vs. GABAergic modulation) against empirical data. Use siRNA knockdown in dorsal root ganglion neurons to isolate calcium channel effects. Meta-analyze electrophysiological data (e.g., patch-clamp IC₅₀) to reconcile disparities in potency .

Q. Methodological Notes

  • Data Reproducibility : Ensure raw data (e.g., chromatograms, dose-response curves) are archived in FAIR-compliant repositories .
  • Ethical Compliance : For human cell-line studies, document donor demographics and consent protocols per IRB guidelines .

Properties

CAS No.

313651-25-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

IASDTUBNBCYCJG-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C

Canonical SMILES

CC(C)C(C)C(CC(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
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CC(C)C(C)C(CN)CC(=O)O

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